1,3-Difluoro-4-methoxy-2-nitrobenzene

Description

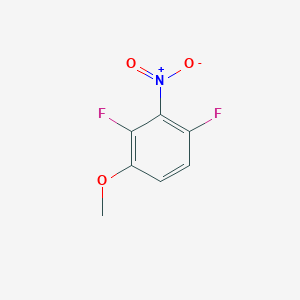

1,3-Difluoro-4-methoxy-2-nitrobenzene is a fluorinated nitroaromatic compound characterized by a benzene ring substituted with two fluorine atoms at positions 1 and 3, a methoxy group at position 4, and a nitro group at position 2. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The electron-withdrawing nitro and fluorine groups enhance the compound’s reactivity in electrophilic and nucleophilic substitution reactions, while the methoxy group contributes to solubility and regioselectivity .

Properties

IUPAC Name |

1,3-difluoro-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-5-3-2-4(8)7(6(5)9)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCWHMFFZDIBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-4-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving nitration and fluorination reactions. The general synthetic route involves the nitration of 1,3-difluoro-4-methoxybenzene to introduce the nitro group at the desired position. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and fluorine makes the aromatic ring susceptible to nucleophilic attack. Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Aminated Derivatives: Reduction of the nitro group yields 1,3-difluoro-4-methoxy-2-aminobenzene.

Carboxylated Derivatives: Oxidation of the methoxy group results in 1,3-difluoro-4-carboxy-2-nitrobenzene.

Scientific Research Applications

1,3-Difluoro-4-methoxy-2-nitrobenzene has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-difluoro-4-methoxy-2-nitrobenzene and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Bromine Substitution : Replacing fluorine with bromine (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) increases molecular weight and polarizability, altering reactivity in cross-coupling reactions .

- Ethoxy vs. Methoxy Groups : 2-Ethoxy-1-fluoro-4-nitrobenzene shows reduced steric hindrance compared to methoxy derivatives but lower electron-donating capacity, affecting ring activation .

Physical Properties

- Boiling Points : 2,6-Difluoro-4-iodoanisole (structurally analogous but with iodine) has a bp of 65°C, suggesting halogen substitution significantly impacts volatility .

- Molecular Weight : Derivatives with ethoxy or bromine groups (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) exhibit higher molecular weights (~270–300 g/mol) compared to the target compound (~205 g/mol) .

Research Implications

The distinct electronic profile of this compound positions it as a superior candidate for synthesizing fluorinated aromatic amines and heterocycles compared to mono-fluoro or ethoxy-substituted analogues. However, its instability post-reduction necessitates optimized handling protocols, as seen in SnCl₂-mediated reductions of nitroarenes . Future studies should explore its application in Suzuki-Miyaura couplings, leveraging fluorine’s ortho-directing effects for precision synthesis.

Biological Activity

1,3-Difluoro-4-methoxy-2-nitrobenzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant case studies and data tables.

This compound can be synthesized through a multi-step process involving nitration and fluorination reactions. The general synthetic route includes:

- Nitration : The compound is synthesized by nitrating 1,3-difluoro-4-methoxybenzene using concentrated nitric and sulfuric acids at controlled temperatures.

- Fluorination : This step introduces fluorine atoms into the aromatic ring, enhancing its electronic properties.

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄ at low temperature |

| 2 | Fluorination | Various fluorinating agents |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may lead to cytotoxic effects. The presence of fluorine enhances the compound's stability and lipophilicity, facilitating its interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated that this compound was effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways.

Case Study : A study published in a peer-reviewed journal reported that treatment with this compound led to a reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the compound's ability to generate reactive oxygen species (ROS), which are known to induce cellular stress and apoptosis.

Table 2: Biological Activity Summary

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against multiple strains | Inhibition of cell wall synthesis |

| Anticancer | Induces apoptosis in cancer cells | ROS generation leading to cellular stress |

Research Applications

This compound serves as an important intermediate in chemical synthesis for pharmaceuticals and agrochemicals. Its derivatives are being explored for their potential therapeutic applications due to their unique structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.